molecular formula C8H12N2O2 B1360052 1,2-Bis(2-cyanoethoxy)ethane CAS No. 3386-87-6

1,2-Bis(2-cyanoethoxy)ethane

Cat. No. B1360052
CAS RN: 3386-87-6
M. Wt: 168.19 g/mol
InChI Key: VTHRQKSLPFJQHN-UHFFFAOYSA-N
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Scientific Research Applications

High-Voltage Lithium-Metal Batteries

This compound is used as an electrolyte additive in high-voltage lithium-metal batteries . It helps stabilize the interfaces of both the Li metal anode and LiCoO2 (LCO) cathode . The addition of lithium nitrate (LiNO3) through Ethylene Glycol Bis(Propionitrile) Ether (DENE) contributes to forming a stable Li3N-enhanced solid electrolyte interphase (SEI), which increases the average Li coulombic efficiency (CE) up to 98.5% .

Improving Cycling Stability and Rate Capability

Ethylene glycol bis(propionitrile) ether is used to improve the cycling stability and rate capability of Li/Li1.2Mn0.54Ni0.13Co0.13O2 cells at high operating voltage (4.8 V) . This helps in enhancing the performance and longevity of these cells.

Interfacial Chemistry of Lithium-Rich Layered Oxide Cathode

This compound plays a significant role in the interfacial chemistry of lithium-rich layered oxide cathode . It helps in maintaining the stability and performance of the cathode, thereby improving the overall efficiency of the battery.

Formation of Stable Electrolyte Interphase

The compound is used in the formation of a stable electrolyte interphase, which is essential to mitigate the oxidative decomposition of solvent and electrodes . This helps in enhancing the safety and reliability of the batteries.

Enhancing Reversible Behavior and Low Volume Expansion of Lithium Deposition

The compound contributes to the highly reversible behavior and a low volume expansion of lithium deposition . This is related to the stable Li3N-enhanced SEI, which is crucial for the performance of lithium-metal batteries .

Synthesis of Other Chemical Compounds

Ethylene glycol bis(propionitrile) ether can also be used as a starting material in the synthesis of other chemical compounds . Its unique structure and properties make it a valuable compound in various chemical reactions.

Future Directions

In the field of lithium-ion batteries, 1,2-Bis(2-cyanoethoxy)ethane has shown potential in improving the stability of high-capacity Ni-rich cathodes . This suggests that further research and development in this area could lead to more efficient and durable batteries.

properties

IUPAC Name

3-[2-(2-cyanoethoxy)ethoxy]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c9-3-1-5-11-7-8-12-6-2-4-10/h1-2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHRQKSLPFJQHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044656
Record name 3,3'-(Ethylenedioxy)dipropiononitrile
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Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,2-Bis(2-cyanoethoxy)ethane

CAS RN

3386-87-6
Record name 3,3′-[1,2-Ethanediylbis(oxy)]bis[propanenitrile]
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Record name 3,3'-(Ethylenedioxy)dipropiononitrile
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Record name 1,2-Bis(2-cyanoethoxy)ethane
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Record name Propanenitrile, 3,3'-[1,2-ethanediylbis(oxy)]bis-
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Record name 3,3'-(Ethylenedioxy)dipropiononitrile
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Record name 3,3'-(ethylenedioxy)dipropiononitrile
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Record name 3,3'-(ETHYLENEDIOXY)DIPROPIONONITRILE
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Synthesis routes and methods I

Procedure details

To a 5 liter double walled (for water cooling) glass reactor with a bottom drain and stopcock was charged 930 grams (15 moles) of ethylene glycol and 45.6 grams of 40% aqueous KOH solution. Some 1620 grams (30.6 moles) of acrylonitrile (NC--CH=CH2) were then added dropwise with stirring at such a rate that the temperature was kept below 35° C. After the addition was completed the mixture was stirred an additional hour and then allowed to stand overnight. The mixture was then neutralized to a pH of 7 by the addition of 6 molar HCl. After washing with saturated NaCl solution three times, the product was separated from the aqueous layer, dried over CaCl2 and passed through an Al2O3 column to insure that all basic materials had been removed. The yield obtained was 90% of theoretical.
Quantity
930 g
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45.6 g
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1620 g
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Synthesis routes and methods II

Procedure details

Small scale: Ethylene glycol (1 g, 16.1 mmol) was mixed with Triton B (40% in MeOH, 0.22 g, 0.53 mmol) and cooled in an ice-bath while acrylonitrile (1.71 g, 32.2 mmol) was added. The mixture was stirred at room temperature for 60 hours after which it was neutralized with 0.1 M HCl (0.6 cm3) and extracted with CH2Cl2 (80 cm3) The extracts were concentrated under reduced pressure and the residue was Kugelrohr-distilled to give 3,3′-(ethane-1,2-diylbis(oxy))dipropanenitrile (1.08 g, 39.9%) as a light colored oil, bp 150-170° C./20 Torr.
Quantity
1 g
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1.71 g
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0.6 mL
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Synthesis routes and methods III

Procedure details

To a 2000 ml. flask fitted with a stirrer, reflux condensor and an additional funnel and immersed in an ice water bath was added 248 g. of ethylene glycol and 20 g. of 40% aqueous NaOH. The stirrer was started and the 424 g. of acrylonitrile was added from the funnel over a period of about 15 minutes. The temperature remained in the range of 25°-35° C. during the addition of the acrylonitrile. The stirring was continued for one additional hour after which 170 g. of the reaction mixture was withdrawn from the flask and neutralized by contacting with 70 g. of a sulfonic acid resin. The withdrawn mixture contained more than 95 wt. % of 3,3'-ethylenedioxy-bis(propionitrile), and essentially no acrylonitrile. This run was performed with gradual addition of acrylonitrile to produce the 3,3'-ethylenedioxy-bis(propionitrile) for use in the subsequent run with rapid addition of acrylonitrile.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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